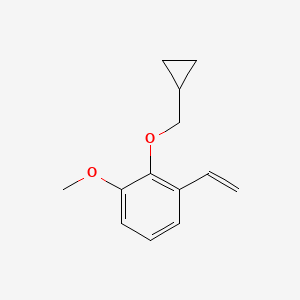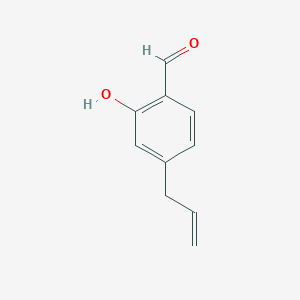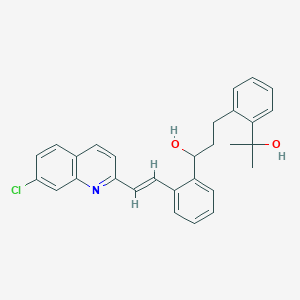![molecular formula C19H29BFNO4 B13725287 [3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13725287.png)
[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methyl-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic acid tert-butyl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorinated benzyl group, a boronate ester, and a carbamate ester, making it a versatile molecule for synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic acid tert-butyl ester typically involves multiple steps:
Formation of the Fluorinated Benzyl Intermediate: This step often involves the fluorination of a benzyl precursor using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Boronate Ester Formation: The fluorinated benzyl intermediate is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate to form the boronate ester.
Carbamate Ester Formation: Finally, the boronate ester is reacted with tert-butyl chloroformate and a base like triethylamine to form the desired carbamate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, using reagents like hydrogen peroxide or sodium perborate.
Reduction: Reduction reactions can target the carbamate ester, converting it to the corresponding amine using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The fluorinated benzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
Oxidation: Formation of boronic acids or borate esters.
Reduction: Conversion to amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions, particularly those involving carbamate esters. Its fluorinated benzyl group also makes it a candidate for imaging studies using techniques like positron emission tomography (PET).
Medicine
Medically, derivatives of this compound are being explored for their potential as enzyme inhibitors, particularly those targeting serine hydrolases. The carbamate ester functionality is known to form covalent bonds with the active site of these enzymes, leading to inhibition.
Industry
Industrially, the compound can be used in the development of new materials, particularly those requiring boron-containing polymers. Its unique structural features also make it a candidate for use in organic electronics and photonics.
Mecanismo De Acción
The mechanism of action of [3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic acid tert-butyl ester involves its interaction with specific molecular targets. The carbamate ester group can form covalent bonds with the active sites of enzymes, particularly serine hydrolases, leading to enzyme inhibition. The boronate ester moiety can interact with diols and other nucleophiles, making it useful in various biochemical assays.
Comparación Con Compuestos Similares
Similar Compounds
[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic acid ethyl ester: Similar structure but with an ethyl ester instead of a tert-butyl ester.
[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic acid methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.
Uniqueness
The uniqueness of [3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic acid tert-butyl ester lies in its combination of a fluorinated benzyl group, a boronate ester, and a carbamate ester
Propiedades
Fórmula molecular |
C19H29BFNO4 |
|---|---|
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
tert-butyl N-[[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C19H29BFNO4/c1-17(2,3)24-16(23)22(8)12-13-9-14(11-15(21)10-13)20-25-18(4,5)19(6,7)26-20/h9-11H,12H2,1-8H3 |
Clave InChI |
SYZTXORJUKUTPY-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)CN(C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


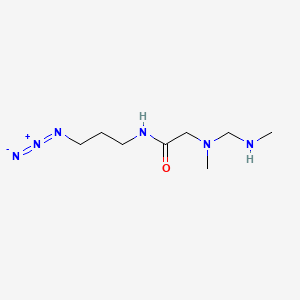
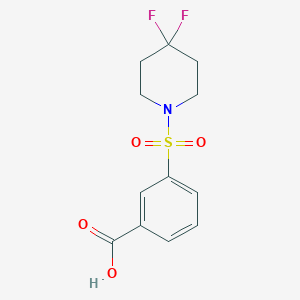
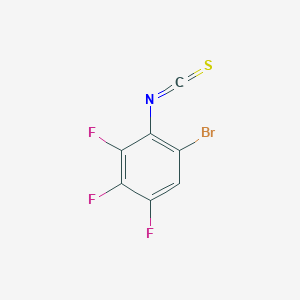
![2-Tert-butylspiro[indene-1,4'-piperidine]-1'-carboxylic acid](/img/structure/B13725227.png)
![[2-(3-Bromophenyl)-ethyl]-cyclobutylmethylmethylamine](/img/structure/B13725244.png)

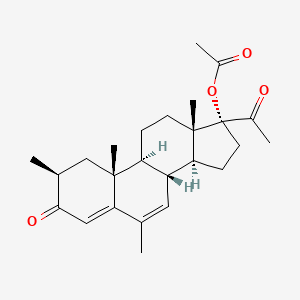
![6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexylazanium;chloride](/img/structure/B13725250.png)
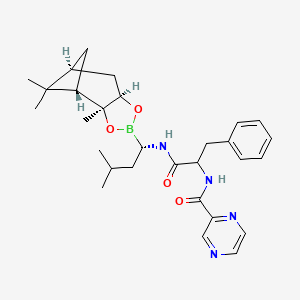

![4-((tert-Butoxycarbonyl)(cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13725259.png)
